molecular formula C21H14ClFO3 B14959746 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B14959746
M. Wt: 368.8 g/mol
InChI Key: DQLABPNZYJCXQA-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromenones This compound is characterized by its unique chemical structure, which includes a chloro-fluorobenzyl group and a methyl group attached to a benzo[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromenone core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzophenone derivative, under acidic or basic conditions.

    Introduction of the chloro-fluorobenzyl group: This step involves the nucleophilic substitution reaction of the benzo[c]chromenone core with a 2-chloro-6-fluorobenzyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro and fluoro groups in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as inflammation and apoptosis.

Comparison with Similar Compounds

3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

    3-[(2-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: Lacks the chlorine atom, which may also influence its properties.

    3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-ol: Contains a hydroxyl group instead of a ketone, which can alter its reactivity and biological effects.

Properties

Molecular Formula

C21H14ClFO3

Molecular Weight

368.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C21H14ClFO3/c1-12-19(25-11-16-17(22)7-4-8-18(16)23)10-9-14-13-5-2-3-6-15(13)21(24)26-20(12)14/h2-10H,11H2,1H3

InChI Key

DQLABPNZYJCXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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